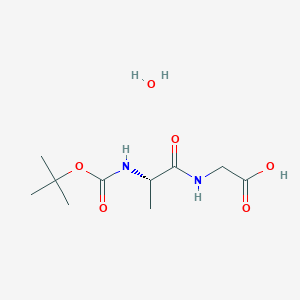
tert-Butyloxycarbonyl-alanyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyloxycarbonyl-alanyl-glycine, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O6 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Peptide Synthesis
1. Protecting Group in Peptide Chemistry
Boc groups are widely used as protecting groups for amino acids during peptide synthesis. The Boc group offers several advantages:
- Stability : It is stable under basic conditions, making it suitable for various synthetic pathways.
- Ease of Removal : The Boc group can be easily removed under acidic conditions, allowing for the subsequent formation of peptide bonds without interfering with the amino acid functionality.
A study highlighted the use of modified Boc derivatives in synthesizing racemic Nα-protected amino acids, demonstrating their utility in generating complex peptide structures efficiently .
2. Synthesis of Peptide Libraries
Boc-Ala-Gly serves as a foundational component for synthesizing peptide libraries. These libraries are crucial for drug discovery and development, allowing researchers to explore a range of peptide sequences and their biological activities. For instance, the incorporation of Boc-Ala-Gly into various sequences has been shown to enhance the stability and bioactivity of peptides targeting specific receptors .
Drug Development
1. Therapeutic Applications
Boc-Ala-Gly has been investigated for its potential therapeutic applications, particularly in designing inhibitors for enzymes such as carbonic anhydrases (CAs). These inhibitors have implications in treating conditions like glaucoma and cancer . The versatility of Boc-Ala-Gly allows it to be modified into various derivatives that can enhance solubility and binding affinity to target enzymes.
2. Central Nervous System Effects
Research has explored the use of Boc-Ala-Gly derivatives as thyrotropin-releasing hormone (TRH) mimetics. These compounds exhibit significant central nervous system effects, indicating their potential as therapeutic agents for neurological disorders . The structural modifications afforded by the Boc group facilitate the design of more effective TRH analogs.
Biochemical Studies
1. Structural Studies
Boc-Ala-Gly has been utilized in studies examining protein folding and stability. For example, its incorporation into synthetic peptides has allowed researchers to investigate the stability of α-helices and β-bends, contributing to our understanding of protein structure-function relationships .
2. RNA-directed Peptide Synthesis
Recent studies have demonstrated that Boc-Ala-Gly can be incorporated into RNA-directed peptide synthesis, which is critical for understanding ribosomal peptide synthesis mechanisms. This method allows for the exploration of how peptides can form spontaneously at RNA termini, providing insights into evolutionary biology and synthetic biology applications .
特性
CAS番号 |
148750-86-1 |
|---|---|
分子式 |
C10H20N2O6 |
分子量 |
264.28 g/mol |
IUPAC名 |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/C10H18N2O5.H2O/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4;/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14);1H2/t6-;/m0./s1 |
InChIキー |
KWPRIABABOYKQJ-RGMNGODLSA-N |
SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
正規SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
同義語 |
t-Boc-Ala-Gly-monohydrate tert-butyloxycarbonyl-alanyl-glycine tert-butyloxycarbonyl-L-alanylglycine monohydrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















